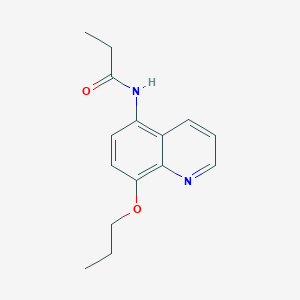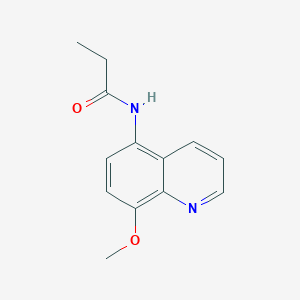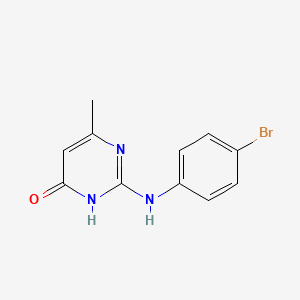![molecular formula C19H19ClN2O4 B11327869 6-chloro-N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11327869.png)
6-chloro-N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a salicylaldehyde derivative, under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination of the chromene core can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Carboxamide Group: The carboxamide group can be introduced through an amide coupling reaction using reagents like carbodiimides (e.g., EDCI) and a suitable amine.
Incorporation of the Dimethylaminoethyl Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the chromene core, potentially converting it to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like primary or secondary amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Alcohol derivatives of the chromene core.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Medicinal Chemistry: The compound can be explored for its potential as an anti-inflammatory, antioxidant, or anticancer agent.
Pharmacology: It can be used to study the interactions with various biological targets, including enzymes and receptors.
Chemical Biology: The compound can serve as a probe to investigate biological pathways and mechanisms.
Industrial Applications: It may find use in the development of new materials or as an intermediate in the synthesis of other biologically active compounds.
Mécanisme D'action
The mechanism of action of 6-chloro-N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:
Inhibition of Enzymes: By binding to the active site of enzymes, it can inhibit their activity, leading to downstream effects.
Receptor Modulation: The compound may interact with cell surface or intracellular receptors, modulating their signaling pathways.
Oxidative Stress Modulation: It may influence oxidative stress pathways by scavenging free radicals or modulating antioxidant enzyme activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-chloro-N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide: can be compared with other chromene derivatives, such as:
Uniqueness
The uniqueness of This compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other chromene derivatives. The presence of the dimethylaminoethyl group and the furan ring can influence its pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C19H19ClN2O4 |
|---|---|
Poids moléculaire |
374.8 g/mol |
Nom IUPAC |
6-chloro-N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C19H19ClN2O4/c1-11-4-6-17(25-11)14(22(2)3)10-21-19(24)18-9-15(23)13-8-12(20)5-7-16(13)26-18/h4-9,14H,10H2,1-3H3,(H,21,24) |
Clé InChI |
OHOMHONQSPZOKZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(O1)C(CNC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)Cl)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-7-(3,4-dimethylphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11327805.png)
![1-[(4-fluorobenzyl)sulfonyl]-N-(4-methylbenzyl)piperidine-4-carboxamide](/img/structure/B11327811.png)
![N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B11327814.png)
![2-(2-furyl)-8,9-dimethyl-7-(3-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11327817.png)
![N-[2-(4-bromophenyl)-2-(1H-indol-3-yl)ethyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B11327827.png)
![2-fluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B11327833.png)
![furan-2-yl{4-[7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}methanone](/img/structure/B11327836.png)

![N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B11327849.png)
![N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-(4-chlorophenyl)acetamide](/img/structure/B11327857.png)
![N-[2-(Piperidin-1-YL)-2-(thiophen-2-YL)ethyl]adamantane-1-carboxamide](/img/structure/B11327863.png)

![2-(benzylsulfanyl)-5-[(4-methylphenyl)sulfanyl]-N-(1,3-thiazol-2-yl)pyrimidine-4-carboxamide](/img/structure/B11327881.png)
